molecular formula C12H10N2O2 B13682464 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine

2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13682464
M. Wt: 214.22 g/mol
InChI Key: CCLZSNGNNMKMTQ-UHFFFAOYSA-N
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Description

2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furyl group at the 2-position and a methoxy group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable furyl-containing aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-furylcarboxaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the ring system.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways essential for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furyl and methoxy groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(furan-2-yl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O2/c1-15-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-16-11/h2-8H,1H3

InChI Key

CCLZSNGNNMKMTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CO3

Origin of Product

United States

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